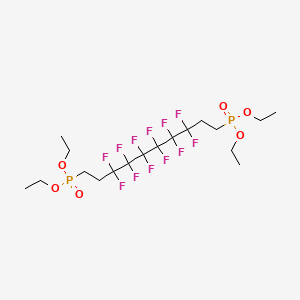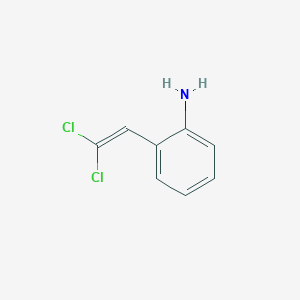
2-(2,2-Dichloroethenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dichloroethenyl)aniline: is an organic compound that features an aniline ring substituted with a 2,2-dichloroethenyl group. This compound is part of the broader class of dichloroanilines, which are known for their applications in various chemical industries, particularly in the production of dyes and herbicides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dichloroethenyl)aniline typically involves the reaction of aniline with 2,2-dichloroethene under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where aniline reacts with 2,2-dichloroethene in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of dichloroanilines, including this compound, often involves the reduction of dichloronitrobenzene compounds. For example, 2,4-dichloroaniline can be synthesized from 2,4-dichloronitrobenzene using hydrogenation in the presence of palladium-carbon catalysts .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,2-Dichloroethenyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts is often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dichloroethenyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of herbicides and other agrochemicals
Wirkmechanismus
The mechanism of action of 2-(2,2-Dichloroethenyl)aniline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, affecting metabolic pathways. The compound’s dichloroethenyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- **3,5-Dichloroan
Eigenschaften
Molekularformel |
C8H7Cl2N |
|---|---|
Molekulargewicht |
188.05 g/mol |
IUPAC-Name |
2-(2,2-dichloroethenyl)aniline |
InChI |
InChI=1S/C8H7Cl2N/c9-8(10)5-6-3-1-2-4-7(6)11/h1-5H,11H2 |
InChI-Schlüssel |
KOBKKRQJMJGILK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C(Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


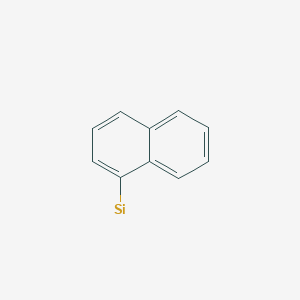

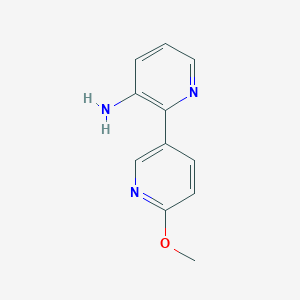
![4-Phenylbenzo[h]cinnoline](/img/structure/B14118536.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14118542.png)

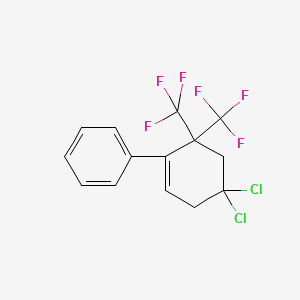
![4-[3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-2-butenoyl]-2-methylbenzamide](/img/structure/B14118557.png)
![2-Buten-1-one, 1-[(2S)-2-[[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]Methyl]-1-pyrrolidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B14118563.png)
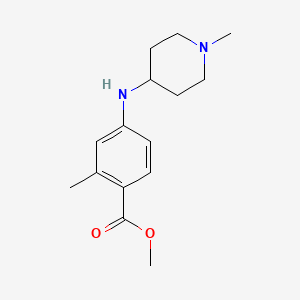

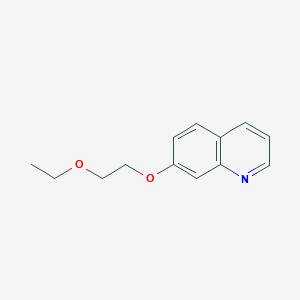
![5-bromo-N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14118578.png)
